molecular formula C13H15ClF3NO B14655218 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol CAS No. 51788-00-2

4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol

Cat. No.: B14655218
CAS No.: 51788-00-2
M. Wt: 293.71 g/mol
InChI Key: DUORAHWIVDIGKT-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol is a chemical compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group. This compound has been studied for its potential analgesic properties and other pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable piperidine derivative. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by modulating the activity of opioid receptors, particularly the μ-opioid receptor . This interaction leads to the inhibition of pain signaling pathways, resulting in analgesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol is unique due to its trifluoromethyl group, which imparts distinct pharmacological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

CAS No.

51788-00-2

Molecular Formula

C13H15ClF3NO

Molecular Weight

293.71 g/mol

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol

InChI

InChI=1S/C13H15ClF3NO/c1-18-6-4-12(19,5-7-18)9-2-3-11(14)10(8-9)13(15,16)17/h2-3,8,19H,4-7H2,1H3

InChI Key

DUORAHWIVDIGKT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O

Origin of Product

United States

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